molecular formula C10H8FNO2 B12286297 5-Fluoro-1-methyl-1H-indole-7-carboxylic acid

5-Fluoro-1-methyl-1H-indole-7-carboxylic acid

Cat. No.: B12286297
M. Wt: 193.17 g/mol
InChI Key: OKWLIUGMVBSNTF-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-indole-7-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 7th position on the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indole-7-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and methyl iodide.

    Methylation: The 1st position of the indole ring is methylated using methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The 7th position is carboxylated using carbon dioxide under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Fluoro-1-methyl-1H-indole-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the methyl and carboxylic acid groups.

    1-Methylindole: Lacks the fluorine and carboxylic acid groups.

    Indole-7-carboxylic acid: Lacks the fluorine and methyl groups.

Uniqueness

5-Fluoro-1-methyl-1H-indole-7-carboxylic acid is unique due to the presence of all three functional groups (fluorine, methyl, and carboxylic acid) on the indole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-fluoro-1-methylindole-7-carboxylic acid

InChI

InChI=1S/C10H8FNO2/c1-12-3-2-6-4-7(11)5-8(9(6)12)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

OKWLIUGMVBSNTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CC(=C21)C(=O)O)F

Origin of Product

United States

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